molecular formula C20H20O4 B1266694 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid CAS No. 3569-18-4

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid

Cat. No.: B1266694
CAS No.: 3569-18-4
M. Wt: 324.4 g/mol
InChI Key: CDZMWAHBQLPCHD-UHFFFAOYSA-N
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Description

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid is a useful research compound. Its molecular formula is C20H20O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-carboxyphenyl)-1,1,3-trimethyl-2H-indene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-19(2)11-20(3,14-7-4-12(5-8-14)17(21)22)16-10-13(18(23)24)6-9-15(16)19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMWAHBQLPCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)C(=O)O)(C)C3=CC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957079
Record name 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-18-4
Record name 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.606
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
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3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
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3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
Reactant of Route 4
3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
Reactant of Route 5
3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
Reactant of Route 6
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3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
Customer
Q & A

Q1: What is the molecular structure of C20H20O4 like according to the research?

A1: While the provided name refers to 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid, the research papers describe various isomeric structures with the formula C20H20O4. For example, one study focuses on the crystal structure of trans-3-[4-(2-oxo-2-phenylethyl)-1,3-dioxolan-2-yl]-1-phenyl-1-propanone, a product derived from the self-condensation of 4-oxo-4-phenylbutanal. [] This compound features a five-membered dioxolane ring with two phenylpropanone sidechains. [] Another paper investigates Glabridin, a natural prenylated isoflavan with the systematic name 4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]benzene-1,3-diol. [, ] It's crucial to note that C20H20O4 represents a molecular formula and can correspond to various compounds with distinct structures and properties.

Q2: Have there been any crystallographic studies on compounds with the formula C20H20O4?

A2: Yes, several studies describe crystal structures of C20H20O4 isomers. Researchers elucidated the crystal structure of trans-3-[4-(2-oxo-2-phenylethyl)-1,3-dioxolan-2-yl]-1-phenyl-1-propanone using X-ray diffraction. [] They determined the crystal to be monoclinic, belonging to the space group P21/n. [] Additionally, the crystal structure of Glabridin, isolated from Glycyrrhiza glabra L., has been determined, revealing a single molecule per asymmetric unit in the orthorhombic space group P212121. [] These structural insights contribute to understanding the physical and chemical properties of these compounds.

Q3: What spectroscopic data is available for compounds with the formula C20H20O4?

A3: Research on Corynolin (C21H21O5N), an alkaloid, provides insights into the spectroscopic characteristics of related C20H20O4 derivatives. The study utilized infrared (IR) and proton resonance (NMR) spectroscopy to elucidate the structure of Corynolin and its derivatives. [] While specific data isn't detailed in the provided abstracts, this highlights the application of spectroscopic techniques for structural analysis of compounds with this molecular formula.

Q4: Are there any naturally occurring compounds with the formula C20H20O4?

A4: Yes, Glabridin, found in the roots of Glycyrrhiza glabra L. (licorice), is a naturally occurring compound with the molecular formula C20H20O4. [] This prenylated isoflavan exhibits various biological activities and serves as a species-specific biomarker. []

Q5: Has the absolute configuration of any C20H20O4 isomer been determined?

A5: Yes, the absolute configuration of naturally occurring Glabridin has been confirmed as C3 R through a combination of circular dichroism, NMR data, and X-ray diffraction analysis with Bijvoet differences. [] This information is essential for understanding its biological activity and for synthesizing enantiomerically pure Glabridin.

Q6: Have any computational chemistry studies been conducted on C20H20O4?

A6: While the provided abstracts don't mention specific computational studies on C20H20O4 isomers, a Gaussian Job Archive entry suggests that computational analyses have been performed on this formula. [] This implies that researchers might have used computational methods like density functional theory (DFT) or molecular mechanics to investigate various properties like electronic structure, energy, and reactivity.

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